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molecular formula C6H16N2O B8435140 2-(3-Methylamino-propylamino)-ethanol

2-(3-Methylamino-propylamino)-ethanol

Cat. No. B8435140
M. Wt: 132.20 g/mol
InChI Key: RQJGGOVMCYFLKI-UHFFFAOYSA-N
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Patent
US08202511B2

Procedure details

To a solution of [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester (900 mg, 4.1 mmol) in THF (20 mL) was added a 1M solution of BH3 in THF. The mixture was refluxed for 24 hours under nitrogen. The reaction was allowed to cool down and water (5 mL) was carefully added with vigorous stirring. The reaction mixture was concentrated to low volume and treated with a 6M aqueous solution of HCl (60 mL). The mixture was refluxed for 24 h. The mixture was concentrated to dryness then co-evaporated several time with methanol to give the desired 2-(3-methylamino-propylamino)-ethanol (399 mg, 2.46 mmol)
Quantity
900 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH2:12][CH2:13][OH:14])(C)(C)C.O>C1COCC1>[CH3:6][NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNCCO)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours under nitrogen
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to low volume
ADDITION
Type
ADDITION
Details
treated with a 6M aqueous solution of HCl (60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNCCCNCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.46 mmol
AMOUNT: MASS 399 mg
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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